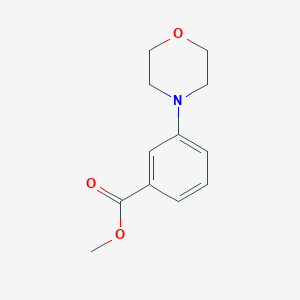![molecular formula C7H9N3 B137879 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile CAS No. 133546-66-4](/img/structure/B137879.png)
2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile, also known as DABCO, is a heterocyclic organic compound that has been widely used in scientific research due to its unique chemical and physical properties. DABCO is a bicyclic organic compound that contains a nitrogen atom in its ring structure. It is a white crystalline powder that is soluble in water and organic solvents.
Wirkmechanismus
The mechanism of action of 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile is complex and depends on the specific reaction or application. In organic synthesis reactions, 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile acts as a catalyst by coordinating with the reactants and lowering the activation energy of the reaction. In base-catalyzed reactions, 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile acts as a strong base and deprotonates acidic compounds. In polymerization reactions, 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile acts as a stabilizer by coordinating with the growing polymer chain and preventing the formation of unwanted byproducts.
Biochemische Und Physiologische Effekte
2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile has also been shown to have antimicrobial properties, and can inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile has several advantages for use in lab experiments. It is a relatively inexpensive and readily available compound, and has a high purity and stability. Additionally, 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile has a wide range of applications in organic synthesis, polymerization, and other chemical reactions. However, 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile also has some limitations. It has a strong odor and can be toxic if ingested or inhaled. Additionally, 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile can react with certain compounds and cause unwanted side reactions.
Zukünftige Richtungen
There are several future directions for research on 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile. One area of interest is the development of new synthetic methods for 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile and its derivatives. Another area of interest is the study of 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile's biochemical and physiological effects, particularly its potential as an antimicrobial agent. Additionally, research could be conducted on the use of 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile in new applications, such as in the development of new materials or in the synthesis of new pharmaceuticals.
Synthesemethoden
2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile can be synthesized through a variety of methods. One of the most common methods is the reaction between 1,2-diaminoethane and formaldehyde. The reaction takes place under basic conditions, and the resulting product is purified through recrystallization or chromatography. Other methods include the reaction between piperazine and acrylonitrile, or the reaction between 1,4-diaminobutane and acrylonitrile.
Wissenschaftliche Forschungsanwendungen
2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile has been widely used in scientific research due to its unique chemical and physical properties. It is commonly used as a catalyst in organic synthesis reactions, such as Michael additions, aldol reactions, and Diels-Alder reactions. 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile is also used as a base in organic reactions, as it has a high basicity and can deprotonate acidic compounds. Additionally, 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile is used as a stabilizer in polymerization reactions, as it can prevent the formation of unwanted byproducts.
Eigenschaften
CAS-Nummer |
133546-66-4 |
|---|---|
Produktname |
2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile |
Molekularformel |
C7H9N3 |
Molekulargewicht |
135.17 g/mol |
IUPAC-Name |
2,3-diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile |
InChI |
InChI=1S/C7H9N3/c8-5-10-7-3-1-6(9-10)2-4-7/h1,3,6-7,9H,2,4H2 |
InChI-Schlüssel |
ZIPYTPHKFFSLCF-UHFFFAOYSA-N |
SMILES |
C1CC2C=CC1NN2C#N |
Kanonische SMILES |
C1CC2C=CC1NN2C#N |
Synonyme |
2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



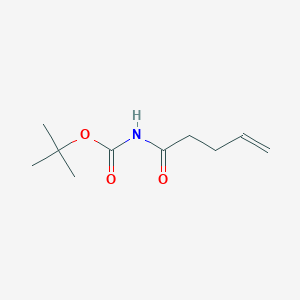
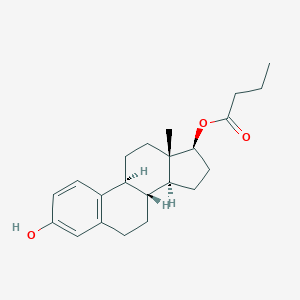
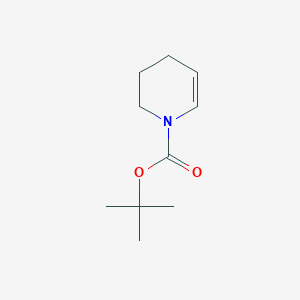

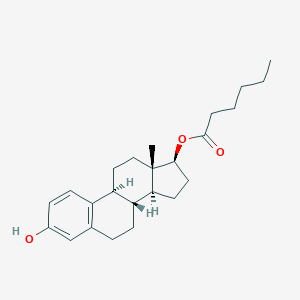


![9-(3,4-Dimethoxyphenyl)-6-(3-phenoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B137819.png)
![1a,7b-Dihydrooxireno[2,3-f]quinoline](/img/structure/B137820.png)

![N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine](/img/structure/B137824.png)
